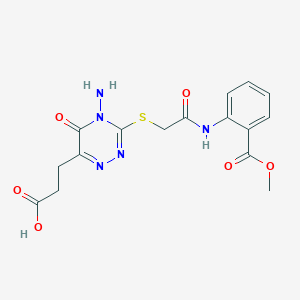
2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine derivatives, such as the one you mentioned, are often used in the preparation of important molecules . They are present in a wide range of both naturally occurring and synthetic bioactive compounds .
Synthesis Analysis
The synthesis of highly substituted pyridine derivatives has attracted much attention, and a number of methods have been developed to prepare these compounds . For example, a green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 h .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives can be quite complex and depend on the specific structure of the compound. For example, the halogen atom in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles is easily replaced by primary and secondary amines to form the corresponding 2-alkylaminopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-Amino-6-chloro-4-(3-nitrophenyl)pyridine-3,5-dicarbonitrile, it was found to be a yellow solid with a melting point of 236°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A variety of pyridine derivatives, including 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile, have been synthesized and investigated for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel pyridinecarbonitriles with antibacterial properties. For example, Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties and antibacterial activity, demonstrating the potential of pyridine derivatives in developing new antimicrobial drugs (Girgis, Kalmouch, & Hosni, 2004). Koszelewski et al. (2021) further explored the antibacterial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, highlighting their effectiveness against Escherichia coli strains and suggesting their potential as substitutes for known antibiotics (Koszelewski et al., 2021).
Corrosion Inhibition
Another significant application of these compounds is in the field of corrosion inhibition. Sudheer & Quraishi (2014) investigated the corrosion protection efficiency of pyridine derivatives on mild steel in hydrochloric acid, demonstrating high inhibition efficiency and suggesting the utility of these compounds in protecting industrial materials (Sudheer & Quraishi, 2014).
Environmental and Green Chemistry
Moreover, the synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile and related compounds has been explored through green chemistry approaches. Kidwai & Chauhan (2014) developed an efficient and environmentally benign method for synthesizing 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Kidwai & Chauhan, 2014).
Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRMTKHWKFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)



![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)

![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![4-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2609406.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)



![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)